molecular formula C14H21N3O B12064730 4-Piperazin-1-yl-N-propyl-benzamide

4-Piperazin-1-yl-N-propyl-benzamide

Cat. No.: B12064730
M. Wt: 247.34 g/mol
InChI Key: FEXHNOYMZDGDAR-UHFFFAOYSA-N
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Description

4-Piperazin-1-yl-N-propyl-benzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperazine ring, a benzamide moiety, and a propyl chain, which collectively contribute to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperazin-1-yl-N-propyl-benzamide typically involves the reaction of piperazine with a benzoyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The propyl chain is introduced through a subsequent alkylation reaction using a suitable alkyl halide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Piperazin-1-yl-N-propyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperazin-1-yl-N-propyl-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signaling in the brain.

Comparison with Similar Compounds

4-Piperazin-1-yl-N-propyl-benzamide can be compared with other piperazine derivatives, such as:

  • 4-(1-Piperazinyl)aniline
  • N-(4-Methyl-3-(4-(pyridin-3-yl)piperazin-1-yl)propyl)-3-nitrobenzamide

Uniqueness: The unique combination of the piperazine ring, benzamide moiety, and propyl chain in this compound contributes to its distinct chemical properties and potential therapeutic applications. This compound’s ability to interact with specific molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-piperazin-1-yl-N-propylbenzamide

InChI

InChI=1S/C14H21N3O/c1-2-7-16-14(18)12-3-5-13(6-4-12)17-10-8-15-9-11-17/h3-6,15H,2,7-11H2,1H3,(H,16,18)

InChI Key

FEXHNOYMZDGDAR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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